2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol
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Overview
Description
2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol is a heterocyclic compound that features a pyrimidine ring fused with a thieno ring and a pyrrolidine moiety. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves the reaction of pyrrolidine with a chlorinated pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor. It also inhibits various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine moieties but lacks the thieno ring.
2-(Pyridin-2-yl)pyrimidine: Contains a pyridine ring instead of the thieno ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Features a pyrrolo-pyrimidine structure with a piperidine moiety.
Uniqueness
2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol is unique due to its fused thieno-pyrimidine ring system combined with a pyrrolidine moiety. This structural combination imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H18N4OS |
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Molecular Weight |
266.37 g/mol |
IUPAC Name |
2-[(2-pyrrolidin-1-yl-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H18N4OS/c17-6-3-13-11-9-7-18-8-10(9)14-12(15-11)16-4-1-2-5-16/h17H,1-8H2,(H,13,14,15) |
InChI Key |
UPBUJDDLUJXQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(CSC3)C(=N2)NCCO |
Origin of Product |
United States |
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